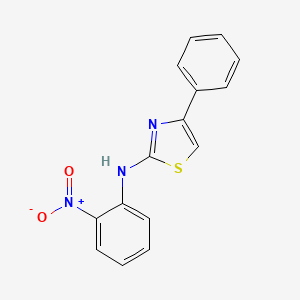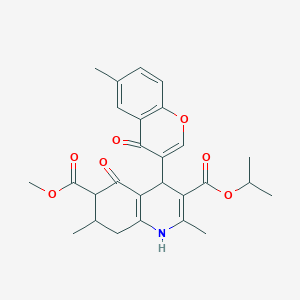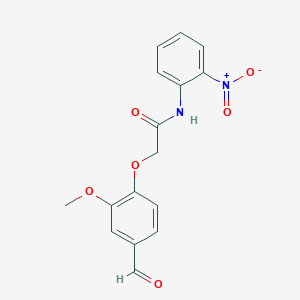
N-(2-methoxy-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNBA and is synthesized through a multistep process involving various chemical reactions.
Mechanism of Action
The mechanism of action of MNBA in cancer cells is not fully understood. However, it is believed to induce apoptosis (programmed cell death) by activating the caspase pathway. MNBA has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II.
Biochemical and Physiological Effects:
MNBA has been found to exhibit various biochemical and physiological effects in addition to its anti-cancer activity. It has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and superoxide dismutase. MNBA has also been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNBA for lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer cell biology. However, MNBA has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on MNBA. One area of interest is the development of MNBA-based drugs for cancer treatment. Another potential application is in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MNBA and its potential applications in other areas of medicine.
Scientific Research Applications
MNBA has been the subject of various scientific studies due to its potential therapeutic applications. One of the most significant areas of research is in the field of cancer treatment. MNBA has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6/c1-30-21-13-17(25(28)29)9-10-19(21)24-22(26)16-7-4-6-14(11-16)18-12-15-5-2-3-8-20(15)31-23(18)27/h2-13H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKXTYVCOJAXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-(2-oxo-2H-chromen-3-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4137023.png)
![7,7-dimethyl-4-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4137031.png)

![4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4137060.png)

![2-methoxy-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)benzamide](/img/structure/B4137077.png)
![methyl 4-({[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoyl]oxy}methyl)benzoate](/img/structure/B4137082.png)
![N-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137083.png)
![N-(4-chlorobenzyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B4137092.png)

![ethyl 4-({[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetyl}amino)benzoate acetate](/img/structure/B4137098.png)


![2-(1-adamantyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4137128.png)